molecular formula C7H15NO4 B15197411 N-Methyl-L-deoxymannojirimycin CAS No. 117821-08-6

N-Methyl-L-deoxymannojirimycin

Cat. No.: B15197411
CAS No.: 117821-08-6
M. Wt: 177.20 g/mol
InChI Key: AAKDPDFZMNYDLR-AXMZGBSTSA-N
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Description

N-Methyl-L-deoxymannojirimycin is a research-grade iminosugar compound designed for investigative use in biochemical and glycobiology research. This molecule is recognized for its potential role as an inhibitor of α-mannosidase enzymes . By interfering with the activity of these enzymes, particularly α-mannosidase II, it serves as a valuable chemical tool for studying N-linked glycan processing in the endoplasmic reticulum and Golgi apparatus . The mechanism involves mimicking the transition state of carbohydrate hydrolysis, thereby disrupting the maturation of viral envelope glycoproteins and cellular glycoproteins; this principle is well-established for related N-alkylated deoxynojirimycin compounds . The primary research applications of this compound include the study of glycosylation pathways, virology (investigating the maturation and infectivity of viruses such as fowl plague virus), and lysosomal storage disorders . Its cell-permeable nature makes it suitable for cell-based assays. Researchers utilize this compound to probe the functional consequences of impaired oligosaccharide processing. Please Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is strictly prohibited for personal consumption. Researchers should handle this compound with care in a controlled laboratory setting.

Properties

CAS No.

117821-08-6

Molecular Formula

C7H15NO4

Molecular Weight

177.20 g/mol

IUPAC Name

(2S,3S,4S,5S)-2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol

InChI

InChI=1S/C7H15NO4/c1-8-2-5(10)7(12)6(11)4(8)3-9/h4-7,9-12H,2-3H2,1H3/t4-,5-,6-,7-/m0/s1

InChI Key

AAKDPDFZMNYDLR-AXMZGBSTSA-N

Isomeric SMILES

CN1C[C@@H]([C@@H]([C@H]([C@@H]1CO)O)O)O

Canonical SMILES

CN1CC(C(C(C1CO)O)O)O

Origin of Product

United States

Biosynthesis and Natural Source Elucidation of Iminosugars

Putative Biosynthetic Pathways for Deoxynojirimycin Alkaloids

The biosynthesis of deoxynojirimycin (DNJ) alkaloids, the family to which N-Methyl-L-deoxymannojirimycin belongs, is a complex process that is believed to originate from primary metabolites such as glucose or lysine. rsc.orgnih.gov The formation of the characteristic piperidine (B6355638) ring is a critical step, followed by a series of derivatization reactions that lead to the diverse range of deoxynojirimycin compounds found in nature.

Key Enzymatic Steps in Piperidine Ring Formation

The initial steps in the biosynthesis of the piperidine ring of deoxynojirimycin alkaloids involve a series of enzymatic reactions that convert a precursor molecule into a cyclic amine. In microbial systems such as Bacillus and Streptomyces, the pathway is thought to commence with a sugar phosphate (B84403), like fructose-6-phosphate. nih.gov Key enzymes, including aminotransferases and oxidoreductases, are crucial for this transformation. For instance, an aminotransferase introduces a nitrogen atom, which is followed by cyclization to form the piperidine ring. nih.gov

Role of Methyltransferases and Cytochrome P450 Enzymes in Deoxynojirimycin Derivatization

Once the core piperidine structure is formed, further modifications are carried out by various enzymes to produce derivatives like this compound.

Methyltransferases are responsible for the N-methylation of the piperidine ring. While the specific methyltransferase that acts on L-deoxymannojirimycin has not been definitively identified, the presence of N-methylated deoxynojirimycin derivatives in nature strongly suggests the involvement of such enzymes. nih.govtandfonline.com

Cytochrome P450 enzymes play a vital role in the hydroxylation of the deoxynojirimycin scaffold. nih.gov A notable example is MaCYP71BG22, a cytochrome P450 enzyme discovered in mulberry (Morus alba), which has been shown to be involved in the C4-stereoselective hydroxylation of a precursor during DNJ biosynthesis. nih.gov This highlights the importance of cytochrome P450s in creating the specific stereochemistry of the hydroxyl groups, which is critical for the biological activity of these iminosugars. The formation of the L-deoxymannojirimycin isomer likely involves a specific set of hydroxylases and potentially epimerases that are yet to be fully characterized.

Identified Natural Producers and Isolation Methodologies

This compound and its related alkaloids have been identified in both microbial and plant sources. The methodologies for their isolation typically involve extraction followed by chromatographic purification.

Microbial Production Systems (e.g., Streptomyces and Bacillus species)

Various species of Streptomyces and Bacillus are known producers of deoxynojirimycin and its derivatives. rsc.orgnih.gov These microorganisms are often isolated from soil and fermented in culture media to produce iminosugars. The production of specific derivatives can be influenced by the composition of the fermentation medium. researchgate.net Isolation from microbial cultures generally involves separating the biomass from the culture broth, followed by extraction of the supernatant and purification using techniques like ion-exchange chromatography. lsmu.ltnih.gov

Microbial ProducerIminosugar Produced
Streptomyces speciesDeoxynojirimycin and derivatives
Bacillus speciesDeoxynojirimycin and derivatives

Plant Sources and Cultivation (e.g., Morus bombycis, Commelina communis)

The mulberry plant, particularly Morus bombycis and Morus alba, is a well-documented natural source of N-methyl-1-deoxynojirimycin. nih.govresearchgate.net The Asiatic dayflower, Commelina communis, is another plant known to produce deoxynojirimycin alkaloids. nih.gov The concentration of these compounds in plants can vary depending on the species, part of the plant, and growing conditions.

Isolation from plant material typically involves drying and grinding the plant parts, followed by extraction with a suitable solvent. The crude extract is then subjected to various chromatographic steps, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify the target compound. lsmu.ltnih.gov

Plant SourceIminosugar(s) Identified
Morus bombycisN-methyl-1-deoxynojirimycin, 1-deoxynojirimycin (B1663644), and others nih.gov
Morus albaN-methyl-1-deoxynojirimycin, 1-deoxynojirimycin, and others nih.gov
Commelina communis1-deoxynojirimycin and other alkaloids nih.gov

Synthetic Strategies and Chemical Diversification of N Methyl L Deoxymannojirimycin and Analogues

Asymmetric Synthesis Approaches for Polyhydroxylated Piperidines

The foundational challenge in synthesizing compounds like N-Methyl-L-deoxymannojirimycin lies in the stereocontrolled construction of the polyhydroxylated piperidine (B6355638) ring. nih.gov Chemists have developed numerous asymmetric strategies to address this, ensuring the correct spatial arrangement of hydroxyl groups, which is critical for biological function.

The total synthesis of iminosugar scaffolds is a complex task that has been approached through various stereoselective methods. researchgate.net A common and effective strategy involves using readily available chiral starting materials, such as carbohydrates or tartaric acid, which provide a pre-existing stereochemical framework. researchgate.net For instance, a nine-step synthesis of deoxymannojirimycin has been achieved starting from methyl α-D-mannopyranoside. nih.gov

Key synthetic reactions employed in these routes include:

Reductive Amination : This reaction is crucial for forming the piperidine ring. Intramolecular reductive amination of an appropriate amino-aldehyde or amino-ketone precursor is a frequently used ring-closing step. researchgate.net

Nucleophilic Addition : Stereoselective nucleophilic additions to chiral building blocks are used to install the necessary functional groups with high diastereoselectivity. researchgate.net

Asymmetric Hydrogenation : The hydrogenation of pyridine (B92270) derivatives using chiral catalysts is another powerful method for creating the piperidine core with high enantiomeric excess. nih.gov

These multi-step sequences, while often lengthy, allow for the precise construction of complex iminosugars like deoxymannojirimycin from achiral or simple chiral precursors. researchgate.net For example, the synthesis of (-)-lentiginosine, another iminosugar, was accomplished using a D-tartaric acid-derived building block, highlighting the power of using the chiral pool. researchgate.net

To overcome the challenges of lengthy and complex chemical syntheses, researchers have turned to biocatalysis. Enzyme-catalyzed reactions offer high regio- and stereoselectivity under mild conditions. researchgate.netnih.gov Aldolases, for example, are highly effective in forming key carbon-carbon bonds with stereocontrol. The synthesis of deoxymannojirimycin has been accomplished from achiral starting materials using an enzyme-catalyzed C-C coupling of dihydroxyacetone phosphate (B84403) with racemic 3-azido-2-hydroxypropanal. researchgate.net This is followed by an enantioselective catalytic hydrogenation to yield the final iminosugar scaffold. researchgate.net

Another chemoenzymatic strategy involves the use of galactose oxidase variants followed by a chemical or enzymatic reduction to produce iminosugars in a one-pot route from sugar-derived aminopolyols. researchgate.net Lipases have also been employed for the regioselective acylation of intermediates, demonstrating the versatility of enzymes in these synthetic pathways. nih.gov These biocatalytic and chemoenzymatic cascades provide more efficient and environmentally friendly alternatives to traditional organic synthesis for accessing densely functionalized iminosugars. acs.org

Table 1: Comparison of Synthetic Approaches to Iminosugar Scaffolds

Approach Key Features Advantages Disadvantages Example Reference(s)
Total Chemical Synthesis Multi-step routes from chiral or achiral precursors; use of stereoselective reactions like reductive amination. High control over final structure; access to unnatural isomers. Often lengthy; may require extensive use of protecting groups; can have poor scalability. researchgate.netresearchgate.netnih.gov
Enzyme-Catalyzed Synthesis Use of enzymes (e.g., aldolases, oxidases) for key stereoselective steps. High stereoselectivity; mild reaction conditions; environmentally friendly. Enzyme availability and stability can be limiting; substrate scope may be narrow. researchgate.netresearchgate.netacs.org

Directed N-Alkylation and Derivatization Methodologies

Once the deoxymannojirimycin scaffold is obtained, chemical diversification, particularly at the ring nitrogen, is a primary strategy for modulating biological activity. The introduction of an N-alkyl group can significantly alter the compound's potency and selectivity as a glycosidase inhibitor. nih.gov

The synthesis of this compound is typically achieved through the direct N-alkylation of the parent compound, L-deoxymannojirimycin. This is a straightforward chemical transformation where the secondary amine of the piperidine ring is methylated. A common method involves reacting deoxymannojirimycin with a methylating agent. For instance, N-[11C]methyl-1-deoxymannojirimycin ([11C]MDMM) was synthesized via the 11C-methylation of deoxymannojirimycin (DMM) for use in positron emission tomography studies. nih.gov

The synthesis of a broader range of N-alkyl derivatives follows similar principles, using various alkylating agents to introduce different alkyl chains onto the nitrogen atom. nih.govtaylorfrancis.com Studies have shown that N-alkylation of the related compound 1-deoxynojirimycin (B1663644) (DNJ) increases its potency in inhibiting endoplasmic reticulum glucosidases. nih.gov This general principle has driven the synthesis of numerous N-alkylated iminosugars to explore structure-activity relationships. nih.govnih.gov

Beyond simple alkylation, more complex derivatives are synthesized to serve as tools for probing the biological mechanisms of these inhibitors. These novel analogues are designed with specific functionalities that allow for their detection or interaction with biological targets in a controlled manner.

Examples include:

Photoaffinity Probes : N-(6'-(4''-azido-2''-nitrophenylamino)hexyl)-1-deoxynojirimycin was synthesized as a potential photoaffinity probe for endoplasmic reticulum α-glucosidases. nih.gov This compound contains a photoreactive azido-nitrophenyl group that can form a covalent bond with the target enzyme upon UV irradiation, enabling enzyme identification and active site mapping.

Radiolabeled Analogues : The synthesis of tetraacetylated N-(3'-iodo-2'-propenyl)-1-deoxynojirimycin and N-(3'-iodobenzyl)-1-deoxynojirimycin created radioiodinated glucose analogues. nih.gov These compounds, particularly their radiolabeled versions, are designed for imaging studies to investigate their biodistribution and potential as metabolic markers. nih.gov

These specialized analogues are indispensable for elucidating the molecular targets and modes of action of iminosugar inhibitors.

Rational Design Principles for Chemical Modification

The modification of the deoxymannojirimycin scaffold is guided by rational design principles aimed at optimizing its interaction with target enzymes and improving its pharmacological properties. nih.govnih.gov This involves a deep understanding of the structure-activity relationships (SAR) that govern the inhibitory potential of these molecules.

A key focus of rational design is the modification of the N-substituent. The nature of the N-alkyl group can profoundly impact inhibitory potency and selectivity. For example, studies on N-alkylated derivatives of 1-deoxynojirimycin (dNM) found that N-alkylation generally increased the inhibitory potency against ER glucosidases, but branching of the alkyl group decreased it. nih.gov This suggests that a specific, likely lipophilic, pocket exists in the enzyme's active site that can accommodate a linear alkyl chain. acs.org

The primary goals of these chemical modifications include:

Enhancing Potency : Introducing or modifying N-alkyl chains to better fit the enzyme's active site. nih.gov

Improving Selectivity : Tailoring the structure to inhibit a specific glycosidase isoform over others.

Altering Physicochemical Properties : Modifying the molecule to improve properties like lipophilicity, which can affect cell permeability and biodistribution. The synthesis of acetylated, more lipophilic deoxynojirimycin derivatives was shown to increase penetration of the blood-brain barrier. nih.gov

By systematically varying the structure, such as the length and functionality of the N-alkyl chain, and correlating these changes with biological activity, researchers can develop more potent and selective inhibitors. researchgate.netrsc.org

Table 2: Rational Design Strategies for Deoxymannojirimycin Analogues

Modification Strategy Rationale Desired Outcome Example Reference(s)
N-Alkylation Exploit lipophilic pockets in the enzyme active site. Increased inhibitory potency. nih.govnih.gov
Acetylation of Hydroxyls Increase lipophilicity. Enhanced cell membrane/BBB penetration. nih.gov
Introduction of Photoreactive Groups Covalently label the target enzyme upon irradiation. Identification of biological targets and active site mapping. nih.gov
Introduction of Radiotracers Enable in vivo imaging via techniques like PET. Study of biodistribution and target engagement. nih.govnih.gov

Elucidation of Molecular Mechanisms of Action

Glycosidase Enzyme Inhibition Kinetics and Specificity

N-Methyl-L-deoxymannojirimycin is a member of the iminosugar family, a class of compounds that are structural mimics of monosaccharides where the endocyclic oxygen is replaced by a nitrogen atom. This structural similarity allows them to act as potent and specific inhibitors of glycosidase enzymes.

The primary molecular targets of this compound within the cell are the endoplasmic reticulum (ER)-resident α-glucosidases I and II. These enzymes play a critical role in the initial trimming of the N-linked oligosaccharide precursor, Glc₃Man₉GlcNAc₂, that is transferred en bloc to nascent polypeptide chains. Specifically, α-glucosidase I removes the terminal α-1,2-linked glucose residue, and α-glucosidase II subsequently removes the two inner α-1,3-linked glucose residues.

This compound effectively inhibits both α-glucosidase I and II. Its action as a specific inhibitor of the trimming of the outermost glucose residue of the N-linked precursor oligosaccharide has been documented. This inhibition leads to the accumulation of glycoproteins carrying unprocessed, fully glucosylated high-mannose oligosaccharides. Studies have shown that in the presence of this compound, the predominant oligosaccharide species found on glycoproteins are of the composition Glc₃ManₓGlcNAc₂ (where x = 7, 8, and 9).

In addition to its potent activity against α-glucosidases, the broader class of deoxymannojirimycin analogues also exhibits inhibitory effects against α-mannosidases. While this compound is primarily recognized for its glucosidase inhibition, its structural relative, 1-deoxymannojirimycin (B1202084) (DMJ), is a known inhibitor of α-mannosidase I. This enzyme is responsible for the removal of specific mannose residues from the high-mannose oligosaccharide after the glucose residues have been trimmed. The inhibition of α-mannosidase I by DMJ results in the accumulation of high-mannose glycans on viral envelope glycoproteins.

The inhibitory action of deoxynojirimycin derivatives, including this compound, on α-glucosidases is generally characterized by a competitive inhibition modality. This mode of inhibition arises from the structural resemblance of the iminosugar to the natural glucose substrate of the enzyme. The inhibitor competes with the substrate for binding to the active site of the enzyme.

In competitive inhibition, the inhibitor constant (Kᵢ) is a measure of the inhibitor's binding affinity for the enzyme. A lower Kᵢ value indicates a higher affinity and more potent inhibition. The Michaelis constant (Kₘ), on the other hand, represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ) and is an inverse measure of the substrate's binding affinity for the enzyme.

While specific Kᵢ and Kₘ values for this compound are not extensively reported in the available literature, studies on closely related N-alkyl-deoxynojirimycin derivatives have demonstrated their competitive inhibition of α-glucosidase with Kᵢ values in the micromolar range. For instance, a series of novel N-alkyl-1-deoxynojirimycin derivatives were found to be competitive inhibitors with Kᵢ values ranging from 10 µM to 150 µM.

The table below illustrates the kinetic parameters for some N-alkyl-deoxynojirimycin derivatives, highlighting their competitive inhibition of α-glucosidase.

Compound DerivativeInhibition TypeKᵢ (µM)
Derivative 43Competitive10
Derivative 40Competitive52
Derivative 34Competitive150

Data from a study on novel N-alkyl-1-DNJ derivatives, demonstrating the competitive inhibition modality and providing a reference for the potential kinetic parameters of related compounds like this compound.

The formation of the enzyme-inhibitor complex between this compound and α-glucosidase is driven by the structural mimicry of the inhibitor to the natural glucose substrate. The protonated nitrogen atom in the iminosugar ring at physiological pH is thought to mimic the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction catalyzed by the enzyme. This mimicry allows the inhibitor to bind tightly to the active site.

Molecular docking studies of related deoxynojirimycin derivatives with α-glucosidase have provided insights into the interactions that stabilize the enzyme-inhibitor complex. These interactions typically involve a network of hydrogen bonds between the hydroxyl groups of the inhibitor and the amino acid residues in the active site of the enzyme. Additionally, hydrophobic and electrostatic interactions can contribute to the binding affinity. For instance, molecular docking has shown that active inhibitors interact with α-glucosidase through hydrogen bonds, π–π stacking interactions, hydrophobic interactions, and electrostatic interactions.

Perturbation of N-Linked Glycoprotein (B1211001) Biosynthesis and Processing

By inhibiting the initial steps of N-linked oligosaccharide processing, this compound profoundly perturbs the entire pathway of glycoprotein biosynthesis, leading to significant alterations in the structure and fate of newly synthesized glycoproteins.

The most direct consequence of α-glucosidase I and II inhibition by this compound is the accumulation of glycoproteins bearing unprocessed, glucosylated high-mannose oligosaccharides. Normally, the glucose residues are rapidly removed in the ER to allow for proper folding and subsequent mannose trimming. However, in the presence of the inhibitor, this trimming is blocked.

Studies have demonstrated that treatment of cells with N-Methyl-L-deoxynojirimycin leads to the accumulation of a mixture of glucosylated oligosaccharides containing one to three glucose residues and seven to nine mannose residues. A significant portion of the endo-β-N-acetylglucosaminidase H (endo H)-sensitive oligosaccharides formed in the presence of this compound contain three glucose residues. Specifically, oligosaccharide structures of the composition Glc₃Man₇₋₉GlcNAc₂ are commonly observed.

The following table summarizes the types of high-mannose oligosaccharides that accumulate in the presence of this compound.

Oligosaccharide SpeciesNumber of Glucose ResiduesNumber of Mannose Residues
Glc₃Man₉GlcNAc₂39
Glc₃Man₈GlcNAc₂38
Glc₃Man₇GlcNAc₂37
Glc₁₋₂Man₇₋₉GlcNAc₂1-27-9

The altered glycan structures resulting from this compound treatment have significant downstream effects on glycoprotein folding, quality control, and intracellular transport. The proper trimming of glucose residues is a critical step in the calnexin/calreticulin cycle, a major quality control pathway in the ER that facilitates the correct folding of glycoproteins.

Calnexin and calreticulin are ER-resident lectin-like chaperones that specifically recognize monoglucosylated N-linked glycans (Glc₁Man₉GlcNAc₂). By inhibiting the removal of the terminal glucose residues, this compound prevents the generation of the monoglucosylated species, thereby disrupting the interaction of nascent glycoproteins with these chaperones. This can lead to misfolding of certain glycoproteins.

The persistence of glucose residues on high-mannose oligosaccharides can also mark glycoproteins for retention in the ER or for degradation through the ER-associated degradation (ERAD) pathway. The ER quality control system recognizes misfolded or improperly assembled glycoproteins and targets them for retrotranslocation to the cytosol for degradation by the proteasome.

Furthermore, the inhibition of glucose trimming can affect the intracellular transport of glycoproteins. The removal of terminal glucose residues from the glycan chain of secretory glycoproteins has been shown to be a prerequisite for their transport from the ER to the Golgi apparatus. For example, treatment with the related inhibitor 1-deoxynojirimycin (B1663644) (DNJ) markedly reduced the rate of secretion of certain glycoproteins like α1-protease inhibitor and ceruloplasmin by inhibiting their transport from the rough ER.

Characterization of Molecular Binding Interactions

Interaction Type Role in Binding
Hydrogen BondsKey for anchoring the inhibitor within the active site through interactions with polar residues.
π-π StackingImportant for the interaction of aromatic moieties on the inhibitor with aromatic residues in the enzyme.
Hydrophobic InteractionsContribute to the stability of the enzyme-inhibitor complex, particularly with alkyl substituents.
Electrostatic InteractionsInfluence the overall binding affinity through charge-based interactions.

Identification of Key Amino Acid Residues in Active Site Interactions

The active site of glycosidases is a well-defined pocket where key amino acid residues are responsible for substrate recognition and catalysis. In the context of Golgi α-mannosidase II, a high degree of amino acid conservation is observed in the catalytic groove which contains the nucleophile (Asp-204), the acid/base catalyst (Asp-341), and a zinc ion. nih.gov Structural analyses of this enzyme have identified several key residues involved in hydrogen bonding with the substrate, including Tyr-269, His-471, Asp-472, and Tyr-727. nih.gov The coordination of the essential zinc ion is maintained by His-90, Asp-92, His-470, and His-471. nih.gov While these specifics are for Golgi α-mannosidase II, the principles of interaction with key acidic residues, aromatic residues, and those involved in coordinating catalytic metals are broadly applicable to the binding of iminosugar inhibitors like this compound to other glycosidases. The precise residues involved will vary depending on the specific enzyme.

Residue Type Function in Active Site Example Residues (in Golgi α-mannosidase II)
AcidicAct as nucleophile and acid/base catalyst.Asp-204, Asp-341
AromaticParticipate in π-π stacking and hydrogen bonding.Tyr-269, Tyr-727
HistidineInvolved in hydrogen bonding and metal ion coordination.His-90, His-470, His-471
AspartateParticipate in hydrogen bonding and metal ion coordination.Asp-92, Asp-472

Exploration of Alternative Molecular Targets and Pathways

Interaction with Glucose Transporters (e.g., SGLT3 Agonism)

Beyond their well-established role as glycosidase inhibitors, iminosugars have been shown to interact with other protein targets, including glucose transporters. Notably, several deoxynojirimycin derivatives have been identified as potent agonists of the human sodium/glucose cotransporter type 3 (hSGLT3), which functions as a glucose sensor. nih.govresearchgate.net

A study examining the interactions of various imino sugars with hSGLT3 found that 1-deoxynojirimycin (DNJ) and its N-substituted derivatives, such as N-hydroxyethyl-DNJ (miglitol) and N-butyl-DNJ (miglustat), are potent activators of this transporter, with apparent affinity (K0.5) values in the low micromolar range (0.5 to 9 µM). nih.govresearchgate.net This is in stark contrast to their interaction with the well-characterized sodium/glucose cotransporter hSGLT1, with which they show no interaction. nih.govresearchgate.net The diastereomer 1-deoxygalactonojirimycin was found to be a significantly less potent activator of hSGLT3, highlighting the stereospecificity of this interaction. nih.govresearchgate.net This agonistic activity at SGLT3 suggests a completely different mechanism of action from the enzymatic inhibition of glycosidases and points to a potential role for this compound and related compounds in modulating glucose sensing pathways.

Compound Reported K0.5 for hSGLT3 Activation
1-deoxynojirimycin (DNJ)4 µM
N-hydroxyethyl-DNJ (miglitol)0.5 - 9 µM (range for derivatives)
N-butyl-DNJ (miglustat)0.5 - 9 µM (range for derivatives)
N-ethyl-DNJ0.5 - 9 µM (range for derivatives)
1-deoxygalactonojirimycin11 mM

Affinity-Based Target Identification Approaches

To systematically explore the full range of molecular targets for a bioactive small molecule like this compound, affinity-based target identification strategies can be employed. These methods are crucial for drug discovery and chemical genetics, allowing for the identification of direct binding partners in a complex biological sample. rsc.org

One common approach is affinity purification, where the small molecule is immobilized on a solid support to create an "affinity probe". rsc.org This probe is then incubated with a cell lysate, and proteins that bind to the small molecule are captured and subsequently identified, typically by mass spectrometry. rsc.orgnih.gov To overcome challenges such as non-specific binding and the need for chemical modification of the small molecule, newer techniques have been developed. rsc.org These include photo-affinity labeling, where a photoactivatable group on a probe allows for covalent cross-linking to the target protein upon UV irradiation, providing a more robust identification of direct interactors. nih.gov

Another powerful technique is affinity selection-mass spectrometry (AS-MS), a label-free binding assay that analyzes interactions between target proteins and small molecules without requiring modification of either. nih.gov This method is well-suited for high-throughput screening and can be a driving force in novel drug discovery and target identification. nih.gov The application of such affinity-based methods could uncover novel binding partners for this compound, potentially revealing new mechanisms of action and therapeutic applications.

Investigation of Biological Roles in Cellular and Subcellular Processes

Effects on Cell-Cell Interactions and Recognition Events

Cell-surface glycans are fundamental to molecular recognition and cell-to-cell communication. ontosight.aifrontiersin.org They mediate interactions that are critical for tissue organization, immune surveillance, and development. By remodeling the landscape of cell-surface glycans as described in section 5.1.1, N-MDNJ can significantly affect these recognition events. ontosight.ai Altered glycan structures can lead to changes in cell adhesion and signaling by modifying the binding affinity of endogenous lectins (carbohydrate-binding proteins) or other cell-surface receptors. Research on class I mannosidase inhibition has shown that it primarily affects glycoproteins involved in extracellular matrix organization and integrin-dependent cell-microenvironment communication. frontiersin.org

Implications in Host-Pathogen Interactions and Viral Glycoprotein (B1211001) Maturation

One of the most extensively studied applications of N-MDNJ is in virology. ontosight.ai Many viruses, particularly enveloped viruses, rely heavily on the host cell's glycosylation machinery to produce their own envelope glycoproteins. ontosight.aibiorxiv.org These viral glycoproteins are often essential for the virus's life cycle, mediating attachment to host cells and fusion with cellular membranes. ontosight.aimdpi.com

N-MDNJ acts as a potent antiviral agent by disrupting the proper maturation of these viral glycoproteins. ontosight.ai By inhibiting mannosidase activity, the compound prevents the trimming of high-mannose precursors to complex N-glycans on viral envelope proteins. ontosight.aifrontiersin.org This results in glycoproteins with aberrant structures that are often misfolded and non-functional.

This disruption can hinder the viral life cycle at several stages:

Viral Entry: Improperly glycosylated envelope proteins may be unable to bind to their specific receptors on the host cell surface, thus blocking viral entry. ontosight.ai

Viral Assembly and Replication: The misfolding of glycoproteins can lead to their retention in the ER and subsequent degradation, reducing the number of functional proteins available for assembly into new virus particles. This can effectively halt viral replication and maturation. ontosight.aifrontiersin.org

Early research identified N-methyl-1-deoxynojirimycin as a novel inhibitor of glycoprotein processing that affects the maturation of the Fowl Plague virus. frontiersin.org The principle has been explored for a range of viruses, demonstrating the broad potential of targeting host glycosylation pathways as an antiviral strategy. ontosight.ai

Viral ProcessEffect of N-Methyl-L-deoxymannojirimycinMechanismReference
Viral Entry InhibitionPrevents proper folding and function of viral envelope glycoproteins required for host cell receptor binding. ontosight.ai
Viral Replication & Maturation InhibitionCauses misfolding and degradation of essential glycoproteins, preventing the assembly of new, infectious virions. ontosight.aifrontiersin.org

Role in Cellular Metabolic Regulation

The primary and most direct role of this compound is the specific inhibition of mannosidase enzymes within the N-glycosylation pathway. ontosight.ai Current scientific literature focuses on the consequences of this inhibition, such as altered protein function and antiviral effects. Broader, direct effects on other central metabolic pathways, like glycolysis or lipid metabolism, are not well-documented for N-MDNJ itself. Instead, any metabolic consequences are generally understood to be secondary effects resulting from the altered function of key glycoproteins (e.g., receptors or transporters) that are themselves subject to the glycosylation changes induced by the compound. For instance, studies on the parent compound, 1-deoxynojirimycin (B1663644), show it can influence glucose metabolism, but this is linked to its inhibition of intestinal α-glucosidase, a different mechanism than the ER mannosidase inhibition central to N-MDNJ's action on glycoprotein synthesis.

Influence on Glycogen (B147801) Metabolism and Glycogenolysis

This compound (N-MDM) exerts a notable influence on glycogen metabolism, primarily through its inhibitory action on glycogenolysis, the process of breaking down glycogen into glucose. This inhibitory effect is not mediated by altering the activation state of the primary rate-limiting enzymes of glycogen synthesis and breakdown, glycogen synthase and phosphorylase a, respectively. Instead, N-MDM targets a specific enzymatic activity within the glycogen debranching enzyme complex.

Research has demonstrated that N-MDM and its related compounds act as potent inhibitors of hepatic glycogenolysis. nih.govnih.gov This inhibition is achieved through the specific and instantaneous blockage of the alpha-1,6-glucosidase activity of the debranching enzyme. nih.gov This enzyme is crucial for the complete breakdown of glycogen, as it hydrolyzes the α-1,6-glycosidic bonds at the branch points of the glycogen molecule, releasing free glucose. The glucanotransferase activity of the same enzyme, which is responsible for transferring a block of glucose residues, remains unaffected by N-MDM at similar concentrations. nih.gov

The inhibitory potency of N-MDM on alpha-1,6-glucosidase is significant. In vitro studies using rabbit heart extracts have determined a half-maximal inhibitory concentration (IC50) value for N-MDM, highlighting its efficacy.

Compound Enzyme Source IC50 Value
This compound alpha-1,6-glucosidase Rabbit Heart Extract 0.03 μmol/L ahajournals.org

This targeted inhibition of the debranching enzyme's glucosidase activity leads to a functional block in glycogenolysis once the outer chains of the glycogen particle have been shortened by phosphorylase. nih.gov This mechanism results in the preservation of glycogen stores and a reduction in the accumulation of lactate, which can be beneficial in certain physiological and pathological conditions, such as protecting the heart from ischemic damage. nih.govahajournals.org

Utility as a Chemical Tool in Glycobiology and Cell Biology Research

This compound serves as a valuable chemical tool for researchers in the fields of glycobiology and cell biology, particularly for investigating the intricacies of glycoprotein processing and the roles of N-linked glycans. Its utility stems from its ability to selectively inhibit specific enzymes involved in the trimming of oligosaccharide chains on newly synthesized glycoproteins in the endoplasmic reticulum.

As an inhibitor of glucosidases, N-MDM allows for the controlled manipulation of the N-glycan processing pathway. When introduced to cell cultures, it permeates the cells and interferes with the removal of glucose residues from the precursor oligosaccharide, Glc3Man9GlcNAc2, which is transferred en bloc to nascent polypeptide chains.

A key application of N-MDM is in differentiating the functions and substrate specificities of the two main ER glucosidases, glucosidase I and glucosidase II. Studies have shown that N-MDM has a differential inhibitory effect compared to other glucosidase inhibitors like 1-deoxynojirimycin and castanospermine (B190763). In primary cultures of rat hepatocytes, the use of N-MDM to study the glycosylation of alpha 1-proteinase inhibitor and alpha 1-acid glycoprotein revealed that it predominantly leads to the accumulation of high-mannose-type oligosaccharides carrying three terminal glucose residues. nih.govresearchgate.net This is in contrast to 1-deoxynojirimycin, which results in oligosaccharides with a single glucose residue. nih.gov

This specific effect allows researchers to generate glycoproteins with a homogenous population of unprocessed N-glycans, which can then be used to study the impact of these specific glycan structures on protein folding, quality control, trafficking, and function. The differential effects of N-MDM compared to other inhibitors are summarized in the table below.

Inhibitor Primary Effect on N-Glycan Processing in Rat Hepatocytes Resulting Predominant Oligosaccharide Structure
This compound Inhibition of glucosidase I High-mannose-type with three glucose residues nih.govresearchgate.net
1-Deoxynojirimycin Inhibition of glucosidase II High-mannose-type with one glucose residue nih.gov
Castanospermine Inhibition of glucosidase I High-mannose-type with three glucose residues nih.gov

By creating a specific block in the N-glycan processing pathway, this compound provides a powerful method to elucidate the downstream consequences of retaining glucose residues on N-glycans, thereby contributing to a deeper understanding of the complex roles of glycoproteins in cellular biology.

Preclinical Research Applications and Translational Advancements

In Vitro Cellular Assays and Functional Characterization

The preclinical assessment of N-Methyl-L-deoxymannojirimycin involves a variety of in vitro assays to determine its inhibitory potency and its functional effects on cellular glycosylation pathways.

The half maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. While specific IC₅₀ values for this compound are not prominently detailed in the reviewed scientific literature, data for its parent compound, 1-deoxymannojirimycin (B1202084) (DMJ), provide context for its activity as a mannosidase inhibitor.

Published studies present varying IC₅₀ values for DMJ against class I α-1,2-mannosidase, a key enzyme in N-glycan processing. medchemexpress.comcaymanchem.com This variation may reflect differences in assay conditions or enzyme sources.

CompoundTarget EnzymeReported IC₅₀Source
1-Deoxymannojirimycin (DMJ)Class I α-1,2-Mannosidase20 µM medchemexpress.com
1-Deoxymannojirimycin (DMJ)Class I α-1,2-Mannosidase0.02 µM caymanchem.com

Inhibitors of glycoprotein (B1211001) processing like this compound are characterized by their ability to alter the structure of N-linked oligosaccharides on glycoproteins. ontosight.ai Studies on its parent compound, 1-deoxymannojirimycin, demonstrate the typical effects of this class of inhibitors. By blocking α-mannosidase I, these compounds prevent the trimming of mannose residues from the initial Glc₃Man₉GlcNAc₂ precursor, leading to the accumulation of glycoproteins with high-mannose-type N-glycans. medchemexpress.comcaymanchem.comnih.gov

Cell LineCompound TestedObserved Effect on GlycosylationSource
Human Hepatocarcinoma 7721 cells1-DeoxymannojirimycinGeneration of 'high mannose' type N-glycans; induced endoplasmic reticulum stress. nih.gov
P815 and EL-4 cells1-DeoxymannojirimycinInhibition of Golgi α-mannosidase I, leading to an increase in high mannose structures. medchemexpress.com
UT-1 cells1-DeoxymannojirimycinCaused accumulation of Man₈GlcNAc₂ on HMG-CoA reductase. medchemexpress.com
HT-29 (Human colon cancer) cells1-DeoxymannojirimycinCompletely inhibited α-mannosidase I activity. caymanchem.com
Rat Hepatocytes (Primary culture)N-methyl-1-deoxynojirimycin*Led to the formation of oligosaccharides with three glucose residues. nih.gov

*Note: N-methyl-1-deoxynojirimycin is a glucosidase inhibitor, an isomer of the main subject compound. Its effects are shown for comparative purposes regarding glycosylation modification.

Animal Model Studies for Biological Efficacy Assessment

Animal models, particularly in rodents, are essential for evaluating the in vivo behavior of potential therapeutic compounds. These studies provide critical data on how the body absorbs, distributes, metabolizes, and excretes the substance.

Pharmacokinetic studies trace the journey of a compound through the body over time. While comprehensive pharmacokinetic data for this compound is limited, studies on its radiolabeled form and its parent compound provide significant insights into its in vivo disposition.

Research using a radiolabeled version, N-[11C]methyl-1-deoxymannojirimycin ([11C]MDMM), in tumor-bearing mice showed that it had lower uptake in the kidney, liver, and small intestine compared to its glucosidase-inhibiting counterpart. nih.gov

More detailed pharmacokinetic parameters have been established for the parent compound, 1-deoxymannojirimycin, in rats following intravenous administration. nih.govresearchgate.net It exhibits a rapid biphasic plasma disappearance with a terminal half-life of 51 minutes. researchgate.netnih.gov The primary route of elimination is through the kidneys. nih.govresearchgate.net

ParameterCompoundAnimal ModelFindingSource
Terminal Half-life (t½)1-DeoxymannojirimycinRat51 minutes researchgate.netnih.gov
Tissue Distribution (% of dose at 120 min)1-DeoxymannojirimycinRatLiver: 2.1% nih.govresearchgate.net
Kidney: 1.1% nih.govresearchgate.net
Small Intestine: 0.9% nih.govresearchgate.net
Stomach: 0.6% researchgate.net
Heart: 0.1% researchgate.net
Excretion (% of dose at 120 min)1-DeoxymannojirimycinRatUrine: 52% nih.govresearchgate.net
Bile: 4.9% nih.govresearchgate.net

The mechanism of renal excretion is a critical determinant of a compound's residence time in the body. For the parent compound, 1-deoxymannojirimycin, studies in rats have shown that its urinary clearance is similar to the glomerular filtration rate. nih.govresearchgate.net This suggests that it is primarily filtered from the blood by the glomeruli and does not undergo significant active tubular secretion or reabsorption. nih.govnih.gov The critical role of the kidneys in its clearance was underscored by an experiment where ligation of the renal vessels decreased the total-body clearance of 1-deoxymannojirimycin by 18-fold. nih.gov

Efficacy Evaluation in Preclinical Disease Models

The therapeutic potential of this compound is being investigated across a spectrum of diseases, leveraging animal models that recapitulate human pathologies.

Models of Lysosomal Storage Disorders

Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases often caused by deficient activity of specific lysosomal enzymes. The chaperone activity of iminosugars like MDMM is a promising therapeutic strategy. While specific data on MDMM in animal models of LSDs is limited, research on related iminosugars provides a strong rationale for its investigation.

For instance, in a mouse model of Fabry disease, a related iminosugar, 1-deoxygalactonojirimycin (DGJ), has demonstrated the ability to reduce the accumulation of the substrate globotriaosylceramide (GL-3) in relevant tissues. Similarly, in a mouse model of Tay-Sachs disease, treatment with N-butyldeoxynojirimycin, another related iminosugar, prevented the accumulation of GM2 ganglioside in the brain, reducing the number of storage neurons. nih.gov

The table below summarizes findings for a related iminosugar, D-threo-1-ethylendioxyphenyl-2-palmitoylamino-3-pyrrolidino-propanol (D-t-EtDO-P4), in a mouse model of Fabry disease, demonstrating the potential for this class of compounds to reduce substrate accumulation.

TissueTreatment Group (D-t-EtDO-P4)Globotriaosylceramide (Gb3) Levels (ng/nmol phospholipid)Percent Reduction vs. Control
Kidney Control22.4 ± 0.75-
10 mg/kg18.2 ± 2.4718.75%
15 mg/kg15.4 ± 1.7331.25%
Liver Control8.5 ± 1.2-
10 mg/kg5.1 ± 0.940.00%
15 mg/kg4.2 ± 0.650.59%

Data adapted from a study on a Fabry disease mouse model treated with D-t-EtDO-P4 for 4 weeks. jci.orgnih.gov

Preclinical Cancer Models and Glycosylation Abnormalities

Altered glycosylation is a hallmark of cancer, contributing to tumor progression, metastasis, and immune evasion. researchgate.net This makes the enzymes involved in glycosylation pathways, such as mannosidases, attractive targets for cancer therapy. As an inhibitor of α-mannosidase, this compound holds therapeutic potential by modulating the glycosylation of proteins involved in cancer cell adhesion, signaling, and growth. ontosight.ai

Preclinical studies have shown that targeting O-glycosylation can suppress tumor growth in mouse models of head and neck cancer. fda.gov While specific in vivo tumor growth inhibition data for MDMM is not extensively documented, a study on N-[11C]methyl-1-deoxynojirimycin ([11C]MDNM), a closely related glucosidase inhibitor, showed moderate uptake in Ehrlich ascitic tumors in mice, suggesting that these types of molecules can accumulate in tumor tissues. nih.gov

The table below presents in vitro tumor growth inhibition data for various compounds in different cancer cell lines, illustrating the potential for glycosylation inhibitors in cancer therapy. Direct in vivo data for MDMM is needed to substantiate its efficacy.

CompoundCell LineIC50 (µg/mL)
Compound 16c Cancer Cell Line A< 10
Compound 16d Cancer Cell Line A< 10
Compound 17a Cancer Cell Line B< 10
Compound 17d Cancer Cell Line B< 10
Compound 16f Cancer Cell Line C> 60

This table is illustrative of the types of data generated in preclinical cancer studies and is not specific to this compound.

Viral Infection Models

The entry and replication of many enveloped viruses, including influenza virus, rely on the proper glycosylation of their envelope proteins. researchgate.net By inhibiting host α-mannosidases, this compound can interfere with the correct folding and processing of these viral glycoproteins, potentially leading to the production of non-infectious viral particles. ontosight.ai

Preclinical studies in mouse models are crucial for evaluating the in vivo efficacy of antiviral agents. For influenza, parameters such as reduction in viral lung titers, improvement in survival rates, and amelioration of clinical signs are key indicators of therapeutic benefit. nih.gov While specific data from in vivo studies of MDMM against influenza or other enveloped viruses is not yet widely available, research on other glycosylation inhibitors provides a basis for its investigation. For instance, neuraminidase inhibitors have shown efficacy in reducing influenza-related complications in animal models. nih.gov

Development of Radiolabeled Derivatives for Imaging Biomarkers

The ability to non-invasively monitor enzyme activity in vivo is a significant advancement for both diagnostics and drug development. The development of radiolabeled derivatives of this compound for imaging applications is an active area of research.

Positron Emission Tomography (PET) for Enzyme Activity Monitoring

Positron Emission Tomography (PET) is a powerful molecular imaging technique that can quantify the distribution and activity of specific molecules in the body. gaucherdisease.org The synthesis of a radiolabeled version of this compound, specifically N-[11C]methyl-1-deoxymannojirimycin ([11C]MDMM), has been achieved for potential use in PET imaging. nih.gov

A study in tumor-bearing mice evaluated the biodistribution of [11C]MDMM. The results indicated that [11C]MDMM showed lower uptake in the kidney, liver, and small intestine compared to its glucosidase-inhibiting counterpart, [11C]MDNM. Furthermore, the uptake of [11C]MDMM was not affected by the presence of a carrier molecule, suggesting that it may not directly reflect mannosidase activity in the way that was initially hypothesized. nih.gov This highlights the need for further optimization and validation of radiolabeled MDMM derivatives as PET tracers for monitoring mannosidase activity.

Below is a summary of the biodistribution of [11C]MDMM in Ehrlich ascitic tumor-bearing mice, expressed as a percentage of the injected dose per gram of tissue (%ID/g) at 30 minutes post-injection.

Tissue[11C]MDMM Uptake (%ID/g)
Blood 0.40 ± 0.05
Tumor 0.35 ± 0.04
Liver 1.10 ± 0.12
Kidney 2.50 ± 0.30
Small Intestine 0.95 ± 0.10
Muscle 0.20 ± 0.03
Brain 0.05 ± 0.01

Data adapted from a study by Ishiwata et al. (1995). nih.gov

Methodological Considerations in Preclinical Animal Research

The design and execution of preclinical animal studies are critical for obtaining reliable and translatable data. Several key factors must be considered when evaluating compounds like this compound.

The selection of an appropriate animal model that accurately recapitulates the human disease is paramount. researchgate.net For lysosomal storage disorders, various knockout and transgenic mouse models are available. researchgate.netnih.gov In cancer research, syngeneic and patient-derived xenograft models are commonly used. researchgate.net For viral infections, the choice of animal model depends on its susceptibility to the specific virus and its ability to mimic human disease progression. nih.gov

Careful consideration of the route of administration, dosing regimen, and pharmacokinetic properties of the compound is essential for interpreting efficacy and safety data. fda.gov Biodistribution studies, such as those performed with [11C]MDMM, provide valuable information on which organs and tissues the compound reaches. nih.gov Furthermore, adherence to established guidelines for preclinical research, such as those for ensuring the welfare of research animals and for the rigorous design and reporting of studies, is crucial for the generation of high-quality, reproducible data. fda.govnih.govfda.gov

Structure Activity Relationship Sar Studies of N Methyl L Deoxymannojirimycin and Its Analogues

Systematic Modification of the N-Alkyl Moiety and Piperidine (B6355638) Ring

Modifications to the N-alkyl group and the piperidine core of deoxymannojirimycin and its analogues, such as deoxynojirimycin (DNJ), have been a primary focus of SAR studies to enhance potency and selectivity.

The introduction of an alkyl group at the nitrogen atom of the piperidine ring generally enhances the inhibitory activity against various glycosidases. For instance, N-alkylation of 1-deoxynojirimycin (B1663644) (DNJ) has been shown to increase its potency in inhibiting endoplasmic reticulum (ER) glucosidases I and II. nih.gov The N-methyl derivative, in particular, demonstrates this enhanced effect. nih.gov

Further studies involving the synthesis of a wide range of N-alkyl-DNJ derivatives have substantiated these findings. A series of twenty novel N-alkyl-1-deoxynojirimycin derivatives all demonstrated α-glucosidase inhibitory activity, with IC50 values ranging from 30.0 µM to 2000 µM. nih.gov The most potent compound in this series was approximately 27 times more active than the standard drug, acarbose. nih.gov Kinetic studies have revealed that these N-alkylated derivatives often act as competitive inhibitors of α-glucosidase. nih.gov

The nature of the substituent is crucial. The introduction of N-benzyl groups has also been explored to create potent α-glucosidase inhibitors. Nineteen N-benzyl-deoxynojirimycin derivatives were synthesized and showed varied inhibitory activities, with the most active compounds exhibiting significantly lower IC50 values than acarbose. mdpi.com

The length and structure of the N-alkyl chain are critical determinants of inhibitory potency and selectivity. Research has shown that the efficiency of inhibition can increase with the length of the alkyl chain. mdpi.com However, this relationship is not always linear and depends on the target enzyme.

In one study, a series of N-alkylated DNJ derivatives were synthesized with varying chain lengths. nih.gov A compound featuring a hexyl chain with a terminal azido-nitrophenyl group, N-(6'-(4''-azido-2''-nitrophenylamino)hexyl)-1-deoxynojirimycin, was found to be an exceptionally potent inhibitor of α-glucosidase I, with an IC50 value of 17 nM. nih.gov Most of the synthesized compounds in this library, which varied in N-alkyl chain length, showed greater inhibitory potency than N-butyl-deoxynojirimycin (NB-DNJ). nih.gov

Conversely, branching in the alkyl chain has been observed to decrease inhibitory potency. dntb.gov.ua This suggests that a linear alkyl chain may fit more effectively into a lipophilic pocket within the enzyme's active site.

Table 1: Inhibitory Activity of Selected N-Alkyl-Deoxynojirimycin Analogues against α-Glucosidase This table is interactive. You can sort the data by clicking on the column headers.

Compound Name IC50 Value Notes
Acarbose (Reference) 822.0 ± 1.5 µM A standard α-glucosidase inhibitor. nih.gov
Compound 43 (N-alkyl-DNJ derivative) 30.0 ± 0.6 µM The most active in a series of 20 derivatives; ~27-fold more active than acarbose. nih.gov
N-(6'-(4''-azido-2''-nitrophenylamino)hexyl)-1-deoxynojirimycin 17 nM A highly potent inhibitor of α-glucosidase I. nih.gov
Compound 18a (N-benzyl-DNJ derivative) 0.207 ± 0.11 mM Showed higher activity than acarbose. mdpi.com
Compound 18b (N-benzyl-DNJ derivative) 0.276 ± 0.13 mM Showed higher activity than acarbose. mdpi.com

Stereochemical Determinants of Biological Activity

The specific three-dimensional arrangement of the hydroxyl groups on the piperidine ring is fundamental to the inhibitory specificity of deoxymannojirimycin and its analogues.

The stereochemistry of the iminosugar core dictates its binding affinity and selectivity for different glycosidases. N-Methyl-L-deoxymannojirimycin is the L-enantiomer of the mannose-configured iminosugar. While direct comparative studies between the L- and D-enantiomers of N-methyl-deoxymannojirimycin are not extensively detailed in the reviewed literature, the general principle in iminosugar chemistry is that the stereoconfiguration is critical. The spatial arrangement of the hydroxyl groups must mimic that of the natural sugar substrate (e.g., mannose for mannosidases) for effective binding to the enzyme's active site. Therefore, the L-configuration of this compound is expected to have a distinct inhibitory profile compared to its D-counterpart.

Computational Approaches for SAR Analysis and Prediction

In silico methods are increasingly valuable tools for elucidating and predicting the structure-activity relationships of glycosidase inhibitors. nih.gov

QSAR studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net For glycosidase inhibitors like the derivatives of deoxynojirimycin, QSAR can provide a framework for predicting the potency of new analogues before their synthesis. While a specific, detailed QSAR model for this compound was not found in the reviewed literature, the principles of QSAR are widely applied to this class of compounds. Such models typically use descriptors related to physicochemical, electronic, and topological properties to predict inhibitory activity. nih.gov

Molecular docking studies, a key component of computational analysis, have been used to understand the binding modes of N-alkyl-DNJ derivatives. These studies have shown that potent inhibitors interact with the α-glucosidase active site through a combination of hydrogen bonds, π-π stacking interactions, hydrophobic interactions, and electrostatic interactions. nih.gov Notably, hydrogen bonding and π-π stacking interactions were identified as playing a particularly significant role in the activity of these compounds. nih.gov

Ligand-Based and Structure-Based Drug Design Principles

The development of potent and selective enzyme inhibitors, such as analogues of this compound, is a cornerstone of modern drug discovery. This process is significantly guided by the principles of ligand-based and structure-based drug design, which leverage knowledge of the inhibitor's chemical features and the three-dimensional structure of the target enzyme, respectively. nih.govresearchgate.netnih.govfiveable.menih.govgardp.org These computational approaches aim to rationalize and predict the structure-activity relationships (SAR), ultimately accelerating the identification of optimized drug candidates. nih.gov

Ligand-Based Drug Design (LBDD)

Ligand-based drug design is employed when the three-dimensional structure of the target enzyme is unknown or not of high resolution. nih.govnih.govnih.gov This methodology relies on the analysis of a series of molecules (ligands) that are known to interact with the biological target. nih.govfiveable.megardp.org By comparing the chemical structures and biological activities of these compounds, a predictive model can be constructed.

Quantitative Structure-Activity Relationship (QSAR): A primary tool in LBDD is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.govnih.gov QSAR studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov For this compound and its analogues, a QSAR study would involve synthesizing a library of derivatives with systematic modifications and measuring their inhibitory activity against a target mannosidase.

Key structural features of this compound that would be considered in a QSAR study include:

The Piperidine Ring: The core heterocyclic structure is fundamental to its function as a sugar analogue. ontosight.ai

Hydroxyl Groups: The number, position, and stereochemistry of the hydroxyl groups are critical for mimicking the mannose substrate and forming hydrogen bonds within the enzyme's active site.

The N-Methyl Group: The presence and nature of the substituent on the ring nitrogen significantly influence inhibitory potency and selectivity. Studies on related N-alkylated deoxynojirimycin and homonojirimycin analogues have shown that modifying the N-alkyl group can dramatically alter the inhibitory profile against different glycosidases. nih.govnih.govresearchgate.net For instance, N-methylation of α-homonojirimycin was found to enhance its inhibitory activity against α-glucosidase I. nih.gov

The Hydroxymethyl Group: Modifications to the C-2 hydroxymethyl group can also impact binding affinity.

The table below illustrates hypothetical data that would be generated in a QSAR study of this compound analogues.

CompoundN-SubstituentC-2 SubstituentStereochemistryIC₅₀ (µM) vs. α-Mannosidase
This compound-CH₃-CH₂OHL-mannoValue
Analogue 1-H-CH₂OHL-mannoValue
Analogue 2-CH₂CH₃-CH₂OHL-mannoValue
Analogue 3-CH₃-HL-mannoValue
Analogue 4-CH₃-CH₂OHD-mannoValue

Pharmacophore Modeling: Another LBDD technique is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that a molecule must possess to bind to the target receptor. fiveable.me A pharmacophore model for mannosidase inhibitors based on this compound would define the spatial relationships between the key hydroxyl groups and the nitrogen atom required for potent inhibition.

Structure-Based Drug Design (SBDD)

When the three-dimensional structure of the target enzyme is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design becomes a powerful tool. nih.gov SBDD involves using the receptor's structural information to design or identify inhibitors that can bind to it with high affinity and selectivity. nih.govnih.gov

Molecular Docking: A central technique in SBDD is molecular docking. fiveable.me This computational method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. fiveable.me In the context of this compound, docking studies would be performed using the crystal structure of a target mannosidase (e.g., Golgi α-mannosidase II). nih.gov These studies can reveal:

Binding Mode: The precise orientation of the inhibitor within the active site.

Key Interactions: Specific hydrogen bonds, and van der Waals interactions between the inhibitor and amino acid residues of the enzyme. For example, the hydroxyl groups of the piperidine ring are expected to mimic the interactions of the mannose substrate.

Rationale for Selectivity: By comparing the active sites of different mannosidases, SBDD can guide the design of analogues that selectively inhibit one enzyme over another, which is crucial for reducing off-target effects. nih.govbeilstein-journals.org

The insights gained from molecular docking can guide the rational design of novel analogues. For instance, if docking reveals an unoccupied hydrophobic pocket near the N-methyl group, analogues with larger, lipophilic N-substituents could be designed to exploit this interaction and potentially increase binding affinity. nih.gov Research on other iminosugar inhibitors has demonstrated that N-arylalkyl groups can enhance inhibitory activity and selectivity for certain mannosidases. beilstein-journals.org

The table below summarizes the key principles and applications of LBDD and SBDD in the context of this compound.

Design PrincipleCore MethodologyRequirementsApplication to this compound Analogues
Ligand-Based Drug Design (LBDD) QSAR, Pharmacophore ModelingA series of active and inactive molecules- Correlate structural modifications (e.g., N-alkylation) with mannosidase inhibitory activity.- Develop a 3D pharmacophore model to guide the search for novel scaffolds.
Structure-Based Drug Design (SBDD) Molecular Docking, De Novo Design3D structure of the target enzyme (e.g., mannosidase)- Predict the binding pose of analogues in the enzyme's active site.- Identify key interactions to rationalize activity.- Design novel analogues with improved affinity and selectivity.

The integration of both ligand-based and structure-based approaches often provides a more comprehensive understanding of the SAR and leads to more effective drug design strategies. researchgate.net Information from a pharmacophore model can be used to filter compounds for docking, and the binding modes predicted by docking can help refine QSAR models. This iterative cycle of design, synthesis, and biological evaluation, guided by computational models, is central to the development of next-generation inhibitors based on the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.